![molecular formula C28H42O2 B12418727 (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol is a complex organic compound that belongs to the class of chromanols. This compound is structurally characterized by a chromanol core with multiple methyl groups and a deuterium atom, along with a long aliphatic side chain containing multiple double bonds. It is a derivative of tocotrienols, which are members of the vitamin E family known for their antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol.
Deuteration: The introduction of the deuterium atom at the 5-position can be achieved through catalytic hydrogen-deuterium exchange reactions. This step requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, often palladium on carbon (Pd/C).
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity and remove any by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromanol core, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the aliphatic side chain, converting them to single bonds.
Substitution: The methyl groups and the deuterium atom can be involved in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
Antioxidant Studies: The compound’s antioxidant properties make it a subject of interest in studying free radical scavenging and oxidative stress.
Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Cellular Protection: Research focuses on its role in protecting cells from oxidative damage.
Enzyme Modulation: Studies investigate its effects on various enzymes involved in oxidative stress pathways.
Medicine
Neuroprotection: Potential use in preventing neurodegenerative diseases due to its antioxidant properties.
Cardioprotection: Research into its role in protecting the heart from oxidative damage.
Industry
Cosmetics: Used in formulations for skin protection and anti-aging products.
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Tocopherols: Another class of vitamin E compounds with similar antioxidant properties but different structural features.
Other Tocotrienols: Compounds like alpha-tocotrienol and beta-tocotrienol, which share the chromanol core but differ in the side chain structure.
Uniqueness
Deuterium Substitution: The presence of a deuterium atom at the 5-position makes this compound unique, potentially altering its metabolic stability and reactivity.
Side Chain Structure: The specific arrangement of double bonds in the aliphatic side chain distinguishes it from other tocotrienols.
This comprehensive overview provides a detailed understanding of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C28H42O2 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i19D |
InChI Key |
OTXNTMVVOOBZCV-WMMICFSWSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@@](OC2=C(C(=C1O)C)C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


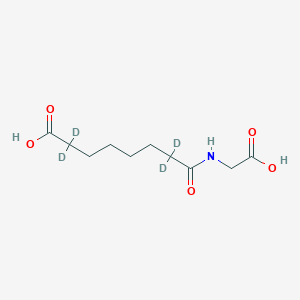
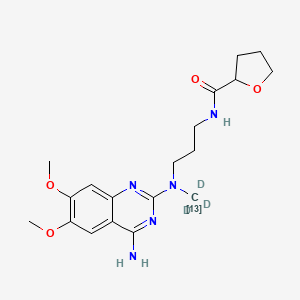
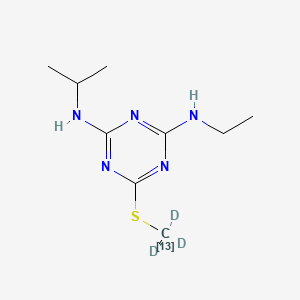
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

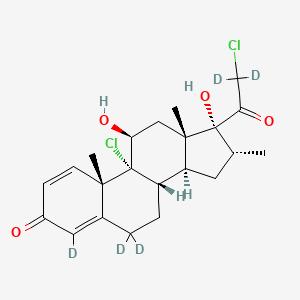
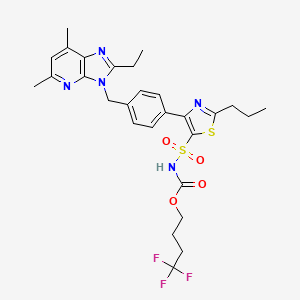
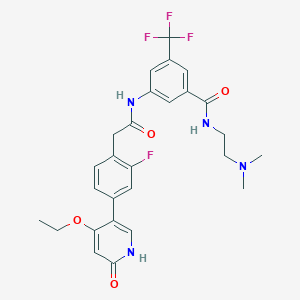
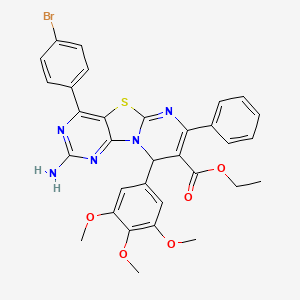
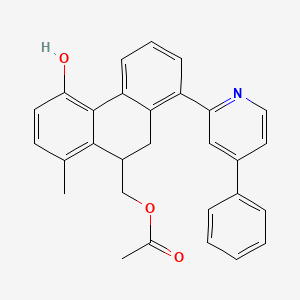
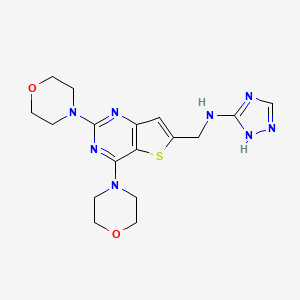
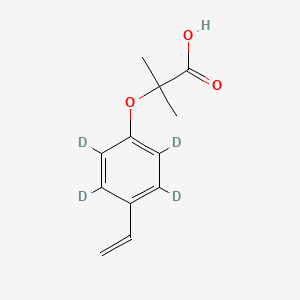
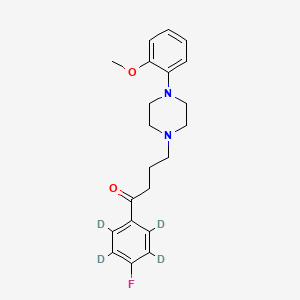
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
